Cas no 793652-39-8 (2-azabicyclo2.1.1hexan-4-amine)
2-azabicyclo2.1.1hexan-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2-azabicyclo[2.1.1]hexan-4-amine
- 793652-39-8
- EN300-27718836
- 2-azabicyclo2.1.1hexan-4-amine
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- MDL: MFCD34625091
- Inchi: 1S/C5H10N2/c6-5-1-4(2-5)7-3-5/h4,7H,1-3,6H2
- InChI Key: LVNZUYCZXKDGKG-UHFFFAOYSA-N
- SMILES: N1CC2(CC1C2)N
Computed Properties
- Exact Mass: 98.084398327g/mol
- Monoisotopic Mass: 98.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 94.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 38Ų
2-azabicyclo2.1.1hexan-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27718836-0.05g |
2-azabicyclo[2.1.1]hexan-4-amine |
793652-39-8 | 95.0% | 0.05g |
$1247.0 | 2025-03-20 | |
| Enamine | EN300-27718836-0.1g |
2-azabicyclo[2.1.1]hexan-4-amine |
793652-39-8 | 95.0% | 0.1g |
$1307.0 | 2025-03-20 | |
| Enamine | EN300-27718836-0.25g |
2-azabicyclo[2.1.1]hexan-4-amine |
793652-39-8 | 95.0% | 0.25g |
$1366.0 | 2025-03-20 | |
| Enamine | EN300-27718836-0.5g |
2-azabicyclo[2.1.1]hexan-4-amine |
793652-39-8 | 95.0% | 0.5g |
$1426.0 | 2025-03-20 | |
| Enamine | EN300-27718836-1.0g |
2-azabicyclo[2.1.1]hexan-4-amine |
793652-39-8 | 95.0% | 1.0g |
$1485.0 | 2025-03-20 | |
| Enamine | EN300-27718836-2.5g |
2-azabicyclo[2.1.1]hexan-4-amine |
793652-39-8 | 95.0% | 2.5g |
$2912.0 | 2025-03-20 | |
| Enamine | EN300-27718836-5.0g |
2-azabicyclo[2.1.1]hexan-4-amine |
793652-39-8 | 95.0% | 5.0g |
$4309.0 | 2025-03-20 | |
| Enamine | EN300-27718836-10.0g |
2-azabicyclo[2.1.1]hexan-4-amine |
793652-39-8 | 95.0% | 10.0g |
$6390.0 | 2025-03-20 | |
| Enamine | EN300-27718836-1g |
2-azabicyclo[2.1.1]hexan-4-amine |
793652-39-8 | 1g |
$1485.0 | 2023-09-10 | ||
| Enamine | EN300-27718836-5g |
2-azabicyclo[2.1.1]hexan-4-amine |
793652-39-8 | 5g |
$4309.0 | 2023-09-10 |
2-azabicyclo2.1.1hexan-4-amine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-azabicyclo2.1.1hexan-4-amine
Comprehensive Overview of 2-Azabicyclo[2.1.1]hexan-4-amine (CAS No. 793652-39-8): Properties, Applications, and Research Insights
The compound 2-azabicyclo[2.1.1]hexan-4-amine (CAS No. 793652-39-8) is a structurally unique bicyclic amine that has garnered significant attention in pharmaceutical and chemical research. Its azabicyclo scaffold is a key feature, offering versatility in drug design due to its constrained ring system and nitrogen heteroatom. Researchers are increasingly exploring its potential as a bioactive building block in medicinal chemistry, particularly for targeting central nervous system (CNS) disorders and infectious diseases.
One of the most searched questions regarding 2-azabicyclo[2.1.1]hexan-4-amine is its synthetic route and commercial availability. The compound is typically synthesized via ring-closing metathesis or intramolecular cyclization strategies, with recent advancements focusing on enantioselective methods to access optically pure forms. Suppliers often list it under the keywords "bicyclic amine derivatives" or "nitrogen-containing heterocycles," catering to the growing demand for high-purity intermediates in drug discovery.
In the context of trending topics, 2-azabicyclo[2.1.1]hexan-4-amine aligns with the surge in interest around fragment-based drug discovery (FBDD). Its compact size and three-dimensional rigidity make it an ideal fragment for screening against challenging targets like protein-protein interactions. Additionally, its metabolic stability and blood-brain barrier permeability are frequently studied, addressing the industry's need for CNS-penetrant molecules.
From an SEO perspective, users often search for "applications of 2-azabicyclo[2.1.1]hexan-4-amine" or "CAS 793652-39-8 suppliers." The compound's utility spans peptidomimetics, enzyme inhibitors, and catalysis ligands, with recent publications highlighting its role in designing next-generation antibiotics amid rising antimicrobial resistance (AMR) concerns. Its structure-activity relationship (SAR) is also a hot topic, especially in optimizing selectivity for GPCRs or ion channels.
Environmental and regulatory aspects are another focus area. While 2-azabicyclo[2.1.1]hexan-4-amine is not classified as hazardous, its handling requires standard laboratory safety protocols. Researchers prioritize green chemistry approaches to synthesize it, reflecting the broader shift toward sustainable practices. Analytical techniques like HPLC and LC-MS are commonly employed for purity assessment, ensuring compliance with ICH guidelines for pharmaceutical use.
In summary, 2-azabicyclo[2.1.1]hexan-4-amine (CAS No. 793652-39-8) exemplifies the intersection of innovation in heterocyclic chemistry and drug development. Its multifaceted applications and alignment with current research trends underscore its value as a high-potential intermediate in addressing unmet medical needs.
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